molecular formula C10H8ClN3O B1384484 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1258650-38-2

2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384484
M. Wt: 221.64 g/mol
InChI Key: OEOXJFRUFQEDQI-UHFFFAOYSA-N
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Description

The compound “2-(6-Chloropyridin-3-yl)acetic acid” is a related compound with a molecular formula of C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .


Molecular Structure Analysis

The molecular structure of the related compound “2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone” was elucidated by single crystal X-ray diffraction studies .


Chemical Reactions Analysis

There is a study on the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .


Physical And Chemical Properties Analysis

The related compound “2-(6-Chloropyridin-3-yl)acetic acid” has a molecular weight of 171.58 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Pyridine Derivatives

    The compound has been used in synthesizing pyridine derivatives showing moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).

  • Vibrational Spectra Studies

    Studies involving vibrational spectra, employing density functional theory and molecular orbital calculation, have been conducted on derivatives of the compound (Song et al., 2008).

  • Theoretical Study on Molecular Properties

    A theoretical study revealed the potential biological activities of the compound due to its stable structure (Ma, 2010).

  • Synthesis for Fungicidal and Insecticidal Activities

    Derivatives of the compound were synthesized and displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

Pharmaceutical Research

  • Design of PDE9A Inhibitors

    A derivative of the compound was used in designing a selective brain penetrant PDE9A inhibitor, PF-04447943, showing promise in the treatment of cognitive disorders (Verhoest et al., 2012).

  • Plant Growth Stimulation

    Some derivatives were found to possess significant plant growth stimulating effects (Pivazyan et al., 2019).

  • Molecular Docking Studies

    Molecular docking studies predicted the affinity of synthesized derivatives with CDK4 protein, indicating potential in drug development (Holam et al., 2022).

  • Antibacterial and Insecticidal Activities

    Some triazolothiadiazines and triazolothiadiazoles containing the compound's moiety exhibited antibacterial and insecticidal activities (Holla et al., 2006).

  • Antimicrobial and Antioxidant Properties

    3, 4-Dihydropyrimidin-2-one derivatives showed significant antimicrobial and antioxidant activities (Dey et al., 2022).

Future Directions

While specific future directions for “2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one” are not available, there is significant interest in the development of new non-narcotic analgesics with high analgesic activity .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-8(11)12-5-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOXJFRUFQEDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
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2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

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